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Compound of Interest

Compound Name: Trimellitic anhydride chloride

Cat. No.: B047797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

trimellitic anhydride chloride (TMAC), a crucial intermediate in the synthesis of high-

performance polymers and other specialty chemicals. This document presents its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured

format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for trimellitic anhydride chloride,

facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J)

Assignment

8.75 d 8.0 Hz Ar-H

8.65 s Ar-H

8.15 d 8.0 Hz Ar-H
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¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

168.5 C=O (Acid Chloride)

162.0, 161.8 C=O (Anhydride)

139.5, 137.2, 135.8 Ar-C (Quaternary)

132.5, 129.8, 126.5 Ar-CH

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

1860 Strong C=O Stretch (Anhydride, Sym)

1785 Strong
C=O Stretch (Anhydride,

Asym)

1750 Strong C=O Stretch (Acid Chloride)

1230 Strong C-O Stretch (Anhydride)

910 Medium C-O Stretch (Anhydride)

850, 770 Medium C-H Bending (Aromatic)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

212 ~30% [M+2]⁺ (with ³⁷Cl isotope)

210 ~90% [M]⁺ (with ³⁵Cl isotope)

175 100% [M - Cl]⁺

147 ~40% [M - Cl - CO]⁺

103 ~55% [C₆H₃O₂]⁺

75 ~70% [C₆H₃]⁺
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Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are tailored for a solid, reactive compound like trimellitic anhydride chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 300 MHz (or higher) NMR Spectrometer.

Sample Preparation:

Due to the reactivity of the acid chloride and anhydride moieties, a dry, non-protic deuterated

solvent must be used. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are

suitable choices.

Weigh approximately 10-20 mg of trimellitic anhydride chloride into a clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

Gently agitate the vial to dissolve the solid completely. The sample should be prepared

immediately before analysis to minimize potential degradation.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition Parameters:
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Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.

Method 1: KBr Pellet Transmission

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

Ensure all equipment (agate mortar, pestle, die set) is thoroughly clean and dry to avoid

moisture contamination, which can interfere with the spectrum.

In a dry environment (e.g., under a heat lamp or in a glove box), grind a small amount (1-2

mg) of trimellitic anhydride chloride into a fine powder using an agate mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the

mortar.

Quickly and thoroughly mix the sample and KBr by grinding until a homogeneous mixture is

obtained.

Transfer a portion of the mixture to a pellet die.

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes

to form a transparent or translucent pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.
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Method 2: Attenuated Total Reflectance (ATR)

Instrumentation: FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or

zinc selenide crystal).

Sample Preparation:

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol)

and allowing it to dry completely.

Place a small amount of the solid trimellitic anhydride chloride sample directly onto the

ATR crystal.

Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample,

ensuring good contact with the crystal surface.

FTIR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the empty sample compartment (for KBr pellet) or

the clean, empty ATR crystal (for ATR) should be collected before running the sample

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer, typically coupled with a Gas Chromatograph (GC-MS) or

with a direct insertion probe.

Ionization Method: Electron Ionization (EI)

Sample Introduction (Direct Insertion Probe):
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Load a small amount of the solid sample into a capillary tube.

Insert the capillary tube into the direct insertion probe.

Introduce the probe into the ion source of the mass spectrometer.

Gradually heat the probe to volatilize the sample into the ion source.

Acquisition Parameters:

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation

patterns.

Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and expected fragments.

Source Temperature: Typically maintained around 200-250 °C.

Scan Speed: 1-2 scans per second.

Visualized Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of trimellitic anhydride chloride.

Spectroscopic Analysis Workflow for Trimellitic Anhydride Chloride
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of a chemical compound.

To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of Trimellitic Anhydride
Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047797#spectroscopic-data-nmr-ir-ms-of-trimellitic-
anhydride-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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